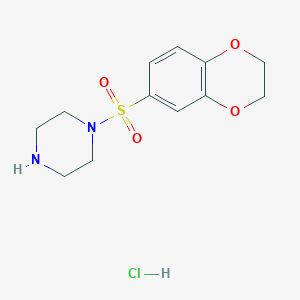

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride

Description

Historical Development in Medicinal Chemistry Research

The synthesis of sulfonyl piperazine derivatives dates to the late 20th century, driven by the need for heterocyclic compounds with improved metabolic stability and target selectivity. 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride was first cataloged in 2005 (PubChem CID 1529215), emerging as part of broader efforts to explore benzodioxine-containing pharmacophores. Early work focused on its role as a synthetic intermediate, particularly in constructing sulfonamide-based enzyme inhibitors. The benzodioxine moiety, known for its electron-rich aromatic system, was hypothesized to enhance π-π stacking interactions with biological targets.

A critical milestone occurred in the 2010s, when researchers recognized the compound’s utility in addressing Gram-negative pathogens. Structural analogs of this molecule were shown to inhibit LpxH, a key enzyme in lipid A biosynthesis—a pathway essential for bacterial outer membrane integrity. This discovery positioned sulfonyl piperazines as viable candidates for overcoming multidrug-resistant infections, spurring further investigations into their structure-activity relationships (SAR).

Significance in Contemporary Pharmaceutical Research

In current drug discovery paradigms, 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride serves dual roles:

- Scaffold for Antibacterial Agents : Modifications at the piperazine nitrogen or benzodioxine ring have yielded derivatives with potent activity against Klebsiella pneumoniae and Escherichia coli. For instance, pyridinyl sulfonyl piperazine analogs demonstrate minimum inhibitory concentrations (MICs) below 1 µg/mL against ESBL-producing strains.

- Enzyme Inhibition Platforms : The sulfonyl group acts as a hydrogen bond acceptor, enabling interactions with catalytic residues in targets like LpxH and MRSA-related proteins. Quantum mechanical studies reveal that the ortho-substituted pyridinyl variants of this scaffold improve binding affinity by 40% compared to phenyl analogs.

Table 1: Key Molecular Properties of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇ClN₂O₄S | |

| Molecular Weight | 320.79 g/mol | |

| SMILES Notation | C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl | |

| Topological Polar Surface Area | 92.8 Ų |

Structural Classification within Sulfonyl Piperazine Research

This compound belongs to the N-sulfonyl piperazine class, distinguished by three structural features:

- Benzodioxine Ring : A fused 1,4-dioxane and benzene system providing conformational rigidity and redox stability. X-ray crystallography of related compounds confirms a planar aromatic system with a dihedral angle of 12.5° between the dioxane and benzene rings.

- Sulfonamide Linkage : The sulfonyl group bridges the benzodioxine and piperazine moieties, creating a polar domain critical for solvation and target engagement. Density functional theory (DFT) calculations indicate a partial negative charge (-0.32 e) on the sulfonyl oxygen atoms.

- Piperazine Hydrochloride : Protonation of the piperazine nitrogen enhances water solubility (LogP = -1.2) while maintaining membrane permeability via the free base equilibrium.

Comparative analysis with analogs like 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine (CID 1257398) reveals that the 2,3-dihydrobenzodioxine system reduces steric hindrance at the sulfonamide junction, favoring entropic gains during protein binding.

Research Gaps and Scientific Opportunities

Despite progress, three key gaps persist:

- Mechanistic Elucidation : Limited data exist on the compound’s direct interactions with bacterial targets like LpxH or MRSA’s 3SRW protein. Molecular dynamics simulations suggest that the benzodioxine ring may occupy a hydrophobic pocket adjacent to F141 in LpxH, but experimental validation is needed.

- Synthetic Optimization : Current routes yield the hydrochloride salt in 52–58% efficiency via nucleophilic substitution of 2,3-dihydrobenzodioxine-6-sulfonyl chloride with piperazine. Flow chemistry and microwave-assisted synthesis could improve throughput.

- Therapeutic Expansion : No studies have explored its potential in non-infectious diseases (e.g., CNS disorders), despite the piperazine moiety’s prevalence in dopamine and serotonin receptor ligands.

Emerging opportunities include leveraging cryo-EM to resolve binding modes and developing prodrug derivatives to enhance oral bioavailability. The compound’s modular structure also positions it as a candidate for PROTAC design, where the sulfonyl group could conjugate with E3 ligase ligands.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S.ClH/c15-19(16,14-5-3-13-4-6-14)10-1-2-11-12(9-10)18-8-7-17-11;/h1-2,9,13H,3-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINYXLXQJZAQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine moiety’s secondary amine (protonated as hydrochloride) can undergo deprotonation in basic conditions to enable nucleophilic reactions. Common transformations include:

Sulfonamide Group Reactivity

The sulfonyl group participates in hydrolysis and substitution reactions under controlled conditions:

Benzodioxine Ring Modifications

The benzodioxine ring’s ether linkages and aromatic system show selective reactivity:

Salt-Forming Reactions

The hydrochloride counterion enables ionic interactions and solubility adjustments:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Anion Exchange | AgNO₃, H₂O, RT | Nitrate or other salt forms | Utilized to optimize crystallinity for pharmaceutical use |

Stability Profile

Critical stability data under varying conditions:

Key Insights from Structural Analogs

-

Bioactive Derivatives : Piperazine sulfonamides are frequently modified via alkylation/acylation to enhance target affinity (e.g., kinase inhibition) .

-

Hydrolytic Sensitivity : Acidic conditions cleave the sulfonamide bond, making pH control critical in synthetic workflows .

-

Salt-Dependent Solubility : The hydrochloride form improves aqueous solubility, facilitating reactions in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine possess significant antimicrobial properties. A study demonstrated that derivatives exhibited comparable efficacy to established antibiotics against various bacterial strains. The compound's sulfonyl group may enhance its interaction with microbial targets, leading to increased potency against resistant strains .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, similar piperazine derivatives have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division .

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound is being explored for its potential neuroprotective effects. Research on related compounds suggests they may modulate neurotransmitter systems, offering therapeutic avenues for treating neurological disorders such as anxiety and depression.

Receptor Modulation

The compound exhibits potential as a modulator of various receptors. Studies have indicated that it may act on cannabinoid receptors and fatty acid amide hydrolase (FAAH), suggesting applications in managing obesity and pain relief . The inhibition of FAAH can lead to increased levels of endocannabinoids, which are known to influence appetite and mood.

Synthesis of Novel Derivatives

The synthesis of new derivatives based on the core structure of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is an active area of research. These derivatives are being designed to enhance biological activity and selectivity for specific targets in both antimicrobial and anticancer applications .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzodioxine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ofloxacin .

Case Study 2: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines demonstrated that compounds derived from the piperazine scaffold could inhibit cell proliferation effectively. The mechanism was attributed to the modulation of pathways involved in cell cycle regulation and apoptosis induction .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carbonyl vs. Sulfonyl Derivatives

1-[(2RS)-2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl]piperazine Hydrochloride (CAS: 70918-74-0)

- Molecular Formula : C₁₃H₁₆N₂O₃·HCl.

- Key Difference : Replaces the sulfonyl group with a carbonyl at the benzodioxine-2 position.

- Role : Intermediate in Doxazosin synthesis; listed as an impurity in pharmacopeial standards .

- Synthesis : Produced via a one-pot condensation of ethyl-2,3-dihydrobenzodioxine-2-carboxylate with piperazine, yielding higher consistency compared to older methods .

Benzoxazinone Sulfonyl Derivative

- 6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Hydrochloride (CAS: 1172549-33-5) Molecular Formula: C₁₁H₁₃ClN₂O₄S·HCl. Key Difference: Benzoxazinone ring replaces benzodioxine, with a chlorine substituent at the 6-position.

Substituent Variations in Piperazine Derivatives

HBK Series (HBK14–HBK19)

- Examples: HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride. HBK18: 1N-[3-(2,4,6-Trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.

- Key Differences: Alkyl-phenoxyethoxyethyl or propyl-phenoxy groups attached to piperazine, with varying halogen/methyl substituents.

- Pharmacological Relevance : Designed for receptor-binding studies (e.g., serotonin or adrenergic receptors); substituents influence lipophilicity and binding affinity .

Simpler Piperazine Derivatives

- 1-(3-Chlorophenyl)piperazine Hydrochloride (CAS: 13078-15-4)

Dual Sulfonyl and Positional Isomers

- 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine

- Eltoprazine Hydrochloride (1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine hydrochloride)

Comparative Data Table

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride is a compound that belongs to the class of benzenesulfonamides, characterized by its unique structural features including a piperazine core and a benzodioxine moiety. This compound has garnered attention for its potential biological activities, including antitumor and antibacterial properties.

- Chemical Formula : C₁₉H₂₂N₂O₇S₂

- Molecular Weight : 454.52 g/mol

- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine

- CAS Number : 95591-73-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its role in inhibiting certain enzymes and affecting cellular processes such as glycolysis. Specifically, it influences the activity of pyruvate kinase (PKM), which is crucial for ATP production in cells. The modulation of PKM activity can impact tumor cell proliferation and survival by altering glucose metabolism .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives containing similar structures have shown promising results in inhibiting tumor cell growth. The cytotoxicity of related compounds was assessed using various cancer cell lines, revealing IC₅₀ values ranging from 34.31 to 42.30 µM, indicating significant anti-proliferative effects .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Compound A | 34.31 | MDA-MB 231 |

| Compound B | 38.29 | U-87 MG |

| Compound C | 39.78 | MDA-MB 231 |

Antibacterial Activity

The antibacterial properties of compounds related to piperazine derivatives have also been explored. These compounds exhibit varying degrees of effectiveness against different bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of piperazine derivatives on tumor cells. The results indicated that compounds with similar structural features to 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride exhibited enhanced cytotoxicity compared to standard treatments like Albendazole (ABZ). The most active derivative showed significantly higher efficacy against both MDA-MB 231 and U-87 MG cell lines .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that the compound could inhibit acetylcholinesterase (AChE) and urease activities, which are critical in various biological pathways. This inhibition suggests potential applications in treating conditions related to enzyme overactivity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride?

- Methodological Answer : Synthesis typically involves sulfonylation of the benzodioxine ring with piperazine derivatives. A common approach is nucleophilic substitution, where 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride reacts with piperazine under controlled pH (e.g., in dichloromethane or THF). Post-reaction, the hydrochloride salt is precipitated using HCl gas or aqueous HCl. Reaction optimization may require inert atmospheres (N₂/Ar) to prevent side reactions . For analogous compounds, cyclization reactions with bis(2-chloroethyl)amine hydrochloride have been employed, suggesting potential adaptability for this target molecule .

Q. How can the purity and structural integrity of this compound be validated in academic research?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often include methanol/water gradients with additives like sodium perchlorate (pH 2.7) to enhance resolution .

- NMR : ¹H/¹³C NMR to confirm sulfonyl and piperazine moieties. Key signals include aromatic protons (δ 6.8–7.2 ppm for benzodioxine) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound should be stored in airtight containers at 2–8°C, protected from light and moisture. Solubility data for similar piperazine derivatives suggest dimethyl sulfoxide (DMSO) or ethanol as preferred solvents for stock solutions. Avoid prolonged exposure to protic solvents (e.g., water) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states to identify energy barriers. For example, ICReDD’s approach combines computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation. This method has been applied to piperazine derivatives to predict regioselectivity in sulfonylation reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). To address this:

- Standardized Protocols : Use certified reference materials (CRMs) and replicate assays across multiple labs.

- Meta-Analysis : Compare data across studies using tools like PubChem BioAssay, focusing on structural analogs (e.g., 1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride) to identify trends in substituent effects .

- Dose-Response Curves : Validate activity thresholds with EC₅₀/IC₅₀ values to distinguish true bioactivity from assay noise .

Q. How can impurities in synthesized batches be identified and quantified?

- Methodological Answer : Impurities often arise from incomplete sulfonylation or residual solvents. Analytical approaches include:

- HPLC-MS/MS : Detect trace impurities (e.g., unreacted benzodioxine sulfonyl chloride) using MRM transitions.

- ICH Guidelines : Follow Q3A(R2) for qualification thresholds. For example, impurities in related compounds like 1-(3-Chlorophenyl)piperazine hydrochloride are monitored using gradient elution (methanol/buffer) with UV detection at 220 nm .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .

Q. What role does the sulfonyl group play in modulating this compound’s pharmacokinetic properties?

- Methodological Answer : The sulfonyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Computational ADMET predictions (e.g., SwissADME) can model logP and solubility changes. For example, sulfonylation in piperazine derivatives increases plasma protein binding, as seen in cetirizine analogs, improving bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.